1-[4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone
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Overview
Description
1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a hydroxy-methoxyphenyl group, a methyl group, and a sulfanylidene group attached to a tetrahydropyrimidinyl ring
Preparation Methods
The synthesis of 1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the hydroxy-methoxyphenyl group and the tetrahydropyrimidinyl ring.
Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane and reagents like anhydrous zinc chloride and acetic anhydride.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes like NADPH oxidase, inhibiting their activity and reducing the production of reactive oxygen species (ROS).
Pathways: By inhibiting NADPH oxidase, the compound reduces oxidative stress and inflammation, which can protect cells and tissues from damage.
Comparison with Similar Compounds
1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one, 1-(4-hydroxy-2-methoxyphenyl)ethanone, and 4-hydroxy-3-methoxyphenylglycol share structural similarities .
Uniqueness: The presence of the tetrahydropyrimidinyl ring and the sulfanylidene group in 1-[4-(4-HYDROXY-3-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-[4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C14H16N2O3S/c1-7-12(8(2)17)13(16-14(20)15-7)9-4-5-10(18)11(6-9)19-3/h4-6,13,18H,1-3H3,(H2,15,16,20) |
InChI Key |
SRYLQLKNELDGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)C |
Origin of Product |
United States |
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